molecular formula C12H16INO B1413745 N,N-Diethyl-5-iodo-2-methylbenzamide CAS No. 2203717-19-3

N,N-Diethyl-5-iodo-2-methylbenzamide

Cat. No. B1413745
CAS RN: 2203717-19-3
M. Wt: 317.17 g/mol
InChI Key: PHMXHIPXGWVETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Diethyl-5-iodo-2-methylbenzamide” is an organic compound with the molecular formula C12H16INO . It has a molecular weight of 317.17 . This compound is used for research purposes .

Scientific Research Applications

Imaging and Diagnosis of Malignant Melanoma

N,N-Diethyl-5-iodo-2-methylbenzamide derivatives have been utilized in the imaging of primary melanomas and metastases. A Phase II clinical trial evaluated 123I-BZA, a compound closely related to N,N-Diethyl-5-iodo-2-methylbenzamide, as an imaging agent for malignant melanoma. The trial confirmed the safety and usefulness of 123I-BZA in detecting malignant melanoma and evaluating the efficacy of various treatments without observed side effects, offering a diagnostic sensitivity of 81% and specificity of 100% (Michelot et al., 1993).

CNS D-2 Dopamine Receptor Imaging

Another application is in central nervous system (CNS) imaging, particularly focusing on D-2 dopamine receptors. Initial studies with iodine-123-IBZM, a derivative of N,N-Diethyl-5-iodo-2-methylbenzamide, showed promising results in imaging CNS D-2 dopamine receptors in humans. This radiopharmaceutical showed specific localization in the basal ganglia of the brain, indicating its potential for diagnosing and understanding the progression of diseases related to dopamine dysfunction (Kung et al., 1990).

Sigma Receptor Scintigraphy in Breast Cancer

Research has also extended into sigma receptor scintigraphy using derivatives of N,N-Diethyl-5-iodo-2-methylbenzamide for detecting primary breast cancer. A study involving P-(123)I-MBA, a new iodobenzamide, demonstrated its potential in visualizing primary breast tumors in vivo due to its preferential binding to sigma receptors overexpressed on breast cancer cells. This highlights the compound's potential as a noninvasive tool for assessing tumor proliferation and possibly guiding therapeutic decisions (Caveliers et al., 2002).

Ocular Melanoma Diagnosis

Furthermore, in the diagnosis of primary and metastatic ocular melanoma, BZA scintigraphy, employing compounds related to N,N-Diethyl-5-iodo-2-methylbenzamide, has shown effectiveness. A Phase II clinical trial involving scintigraphy with 123I-BZA indicated its utility in diagnosing ocular melanoma, demonstrating high sensitivity and specificity. The method proved suitable for diagnosing ocular melanoma and screening for malignant melanoma metastases, suggesting its potential in managing ocular cancers (Bacin et al., 1998).

properties

IUPAC Name

N,N-diethyl-5-iodo-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXHIPXGWVETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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